2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a quinazolinone framework, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Coupling with Ethenyl Group: The indole derivative is then coupled with an ethenyl group using a Heck reaction, which involves palladium-catalyzed coupling of alkenes with aryl halides.
Formation of Quinazolinone Framework: The final step involves the cyclization of the intermediate with 2-nitrobenzaldehyde under basic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and catalyst optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of catalysts.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other electrophiles.
Scientific Research Applications
2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole nucleus and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share the quinazolinone framework and have comparable therapeutic potential.
Uniqueness
2-[(1E)-2-(1,2-Dimethyl-1H-indol-3-YL)ethenyl]-3-(2-nitrophenyl)-3,4-dihydroquinazolin-4-one is unique due to its combined indole and quinazolinone structure, which imparts distinct chemical and biological properties. This dual framework enhances its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3/c1-17-18(19-9-4-6-12-22(19)28(17)2)15-16-25-27-21-11-5-3-10-20(21)26(31)29(25)23-13-7-8-14-24(23)30(32)33/h3-16H,1-2H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDLTJPMBXEWTC-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.